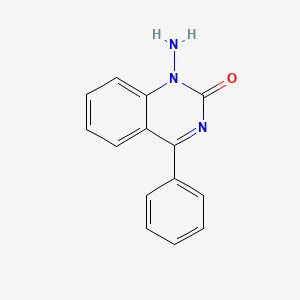
2(1H)-Quinazolinone, 1-amino-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinazolinone, 1-amino-4-phenyl- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with an amino group at the first position and a phenyl group at the fourth position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinazolinone, 1-amino-4-phenyl- typically involves the cyclization of anthranilic acid derivatives with appropriate reagents One common method is the reaction of anthranilic acid with formamide under acidic conditions to form the quinazolinone core
Industrial Production Methods: Industrial production of 2(1H)-Quinazolinone, 1-amino-4-phenyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2(1H)-Quinazolinone, 1-amino-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: The amino and phenyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other derivatives with modified functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinazolinone, 1-amino-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. These interactions result in the observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
2(1H)-Quinazolinone, 4-phenyl-: Lacks the amino group at the first position.
2(1H)-Quinazolinone, 1-methyl-4-phenyl-: Contains a methyl group instead of an amino group at the first position.
2(1H)-Quinazolinone, 1-amino-3-phenyl-: The phenyl group is at the third position instead of the fourth.
Uniqueness: 2(1H)-Quinazolinone, 1-amino-4-phenyl- is unique due to the specific positioning of the amino and phenyl groups, which contribute to its distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
55271-19-7 |
|---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
1-amino-4-phenylquinazolin-2-one |
InChI |
InChI=1S/C14H11N3O/c15-17-12-9-5-4-8-11(12)13(16-14(17)18)10-6-2-1-3-7-10/h1-9H,15H2 |
InChI Key |
WUTHTGMUBJJUMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















